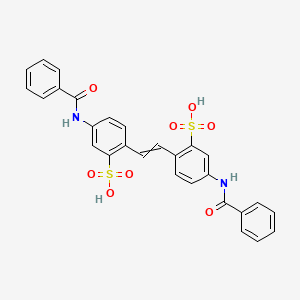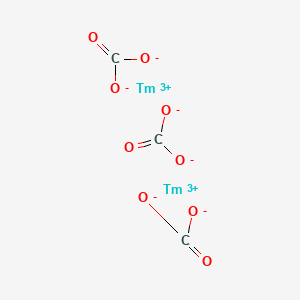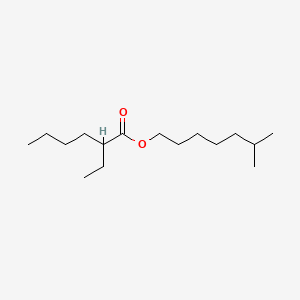
Isooctyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl 2-ethylhexanoate is an ester compound formed from isooctanol and 2-ethylhexanoic acid. It is widely used in various industrial applications due to its excellent properties such as low volatility, good solubility in organic solvents, and stability under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl 2-ethylhexanoate can be synthesized through the esterification reaction between isooctanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common, as it allows for easier separation of the catalyst from the product and reduces the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
Isooctyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isooctanol and 2-ethylhexanoic acid.
Oxidation: Under oxidative conditions, the ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isooctanol and 2-ethylhexanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Isooctyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its biocompatibility and stability.
Industry: Commonly used in the production of lubricants, plasticizers, and surfactants
Mechanism of Action
The mechanism of action of isooctyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a solvent or carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing isooctanol and 2-ethylhexanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used in the production of metal salts and as a plasticizer.
Isooctanol: An alcohol used as a solvent and in the production of esters.
2-Ethylhexanol: An alcohol similar to isooctanol, used in the production of plasticizers and surfactants.
Uniqueness
Isooctyl 2-ethylhexanoate is unique due to its combination of properties from both isooctanol and 2-ethylhexanoic acid. It offers low volatility, good solubility in organic solvents, and stability under various conditions, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
30676-91-6 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
6-methylheptyl 2-ethylhexanoate |
InChI |
InChI=1S/C16H32O2/c1-5-7-12-15(6-2)16(17)18-13-10-8-9-11-14(3)4/h14-15H,5-13H2,1-4H3 |
InChI Key |
ARKBMHLACAUIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


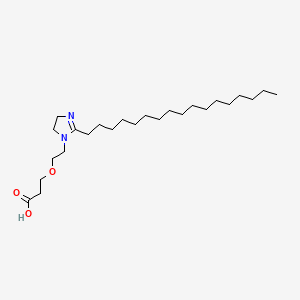
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
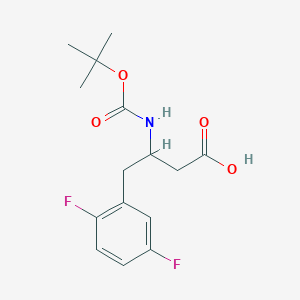
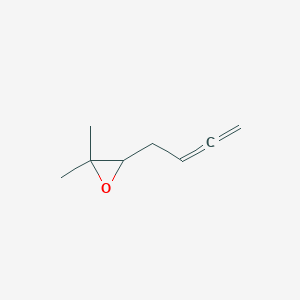

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
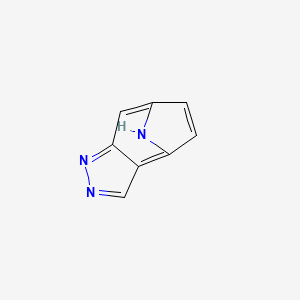
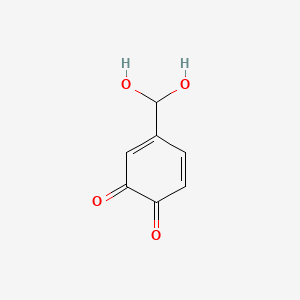
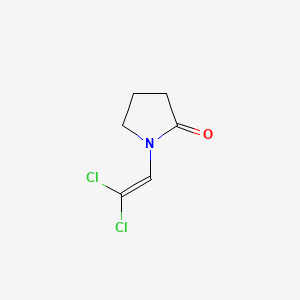
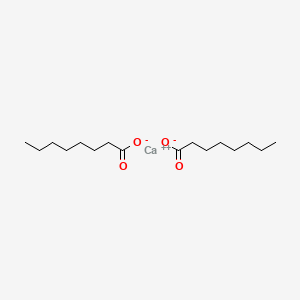
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
